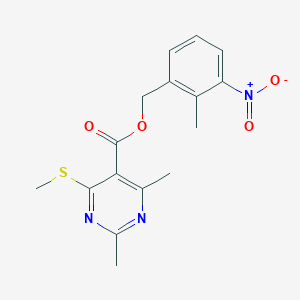

![molecular formula C14H13NO4S B2417070 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251654-85-9](/img/structure/B2417070.png)

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiophene derivatives, such as HTB, are synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of HTB includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Scientific Research Applications

Inhibitory Activity and Synthesis

- Inhibitory Activity Against Human Leukocyte Elastase (HLE): A study conducted by Gütschow et al. (1999) on a series of compounds including thiophene derivatives revealed their inhibitory activity toward HLE. The Gewald thiophene synthesis was utilized, showing that these compounds can act as acyl-enzyme inhibitors, similar to the inhibition of serine proteases by other compounds (Gütschow et al., 1999).

Antimicrobial Activity

- Antimicrobial Evaluation: A study by Spoorthy et al. (2021) involved synthesizing a series of compounds related to the thiophene-2-carboxamide class. These compounds showed significant antimicrobial activity, highlighting their potential in combating various microbial infections (Spoorthy et al., 2021).

Biological Evaluation in Cancer Research

- Histone Deacetylase Inhibitors: Jiao et al. (2009) synthesized a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted compounds. These showed potent antiproliferative activity against certain cancer cell lines, making them candidates for cancer therapy (Jiao et al., 2009).

Electrophilic and Oxidative Properties

- Electrophilic and Oxidative Reactions: Research by Stauss et al. (1972) on the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides, involving benzodioxole compounds, contributed to the understanding of electrophilic and oxidative reactions in organic chemistry (Stauss et al., 1972).

Cognitive Enhancing Agents

- Antiamnestic and Antihypoxic Activities: Ono et al. (1995) explored the antiamnestic (AA) and antihypoxic (AH) activities of 2-aminoethoxy derivatives of benzodioxole. These studies contribute to the development of potential cognitive enhancers and neuroprotective agents (Ono et al., 1995).

Stearoyl-CoA Desaturase-1 Inhibitors

- SCD-1 Inhibitors in Metabolic Disorders: Uto et al. (2009) reported on benzamides, including derivatives of benzodioxole, as potent inhibitors of stearoyl-CoA desaturase-1. These findings have implications for treating metabolic disorders (Uto et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including inflammation, microbial infections, and cancer .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other thiazole derivatives . These interactions often result in changes to the target’s function, which can have a variety of downstream effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of pathways, often resulting in significant downstream effects . These effects can include changes to cellular metabolism, immune response, and cell growth .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s bioavailability and its ability to reach its targets within the body .

Result of Action

Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-11(10-3-4-20-7-10)6-15-14(17)9-1-2-12-13(5-9)19-8-18-12/h1-5,7,11,16H,6,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNHDMZBAOCRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)

![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)

![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)

![N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2417003.png)

![13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2417008.png)